molecular formula C12H19NO2 B12115996 [3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine

[3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine

Cat. No.: B12115996
M. Wt: 209.28 g/mol
InChI Key: YNIYDUUBDZYHLV-UHFFFAOYSA-N
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Description

[3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine: is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propyl chain, which is further linked to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable propylamine derivative under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired amine product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the compound can occur at the aromatic ring or the amine group, depending on the reagents used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amine derivatives or hydrogenated aromatic rings.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a building block for the synthesis of biologically active molecules.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including dyes and polymers.

Mechanism of Action

The mechanism by which [3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine exerts its effects is largely dependent on its interaction with biological targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the dimethoxyphenyl group can influence its binding affinity and specificity, while the amine group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

    [3-(2,3-Dimethoxy-phenyl)-propionaldehyde]: Similar structure but with an aldehyde group instead of an amine.

    [3-(2,3-Dimethoxy-phenyl)-propionic acid]: Similar structure but with a carboxylic acid group instead of an amine.

Uniqueness: The presence of the methylamine group in [3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine distinguishes it from its analogs, providing unique reactivity and potential biological activity. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-(2,3-dimethoxyphenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C12H19NO2/c1-13-9-5-7-10-6-4-8-11(14-2)12(10)15-3/h4,6,8,13H,5,7,9H2,1-3H3

InChI Key

YNIYDUUBDZYHLV-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

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